molecular formula C7H13NO2 B14132935 4,4-Diethyl-2-oxazolidinone CAS No. 102074-45-3

4,4-Diethyl-2-oxazolidinone

Cat. No.: B14132935
CAS No.: 102074-45-3
M. Wt: 143.18 g/mol
InChI Key: SOUYHQNDZKGIQU-UHFFFAOYSA-N
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Description

4,4-Diethyl-2-oxazolidinone is a heterocyclic organic compound belonging to the oxazolidinone class. Oxazolidinones are five-membered rings containing both nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Diethyl-2-oxazolidinone can be synthesized through various methods. One common approach involves the reaction of diethylamine with ethylene carbonate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethyl-2-oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .

Scientific Research Applications

4,4-Diethyl-2-oxazolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethyl-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antimicrobial properties, oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit. This prevents the formation of a functional 70S initiation complex, thereby blocking protein synthesis . The compound’s ability to form hydrogen bonds with amino acid residues contributes to its efficacy .

Comparison with Similar Compounds

Uniqueness: 4,4-Diethyl-2-oxazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

CAS No.

102074-45-3

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

4,4-diethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9)

InChI Key

SOUYHQNDZKGIQU-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)N1)CC

Origin of Product

United States

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